N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Description
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[321]octane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and propan-2-yloxy groups
Properties
IUPAC Name |
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-11(2)25-13-4-3-12(16(7-13)18(19,20)21)8-22-17(24)23-9-14-5-6-15(10-23)26-14/h3-4,7,11,14-15H,5-6,8-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYJQZTKILMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CNC(=O)N2CC3CCC(C2)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Attachment of the propan-2-yloxy group: This can be accomplished through an etherification reaction, where the appropriate alcohol (propan-2-ol) reacts with the intermediate compound in the presence of a strong base like sodium hydride (NaH).
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine, typically under mild conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl and propan-2-yloxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group and can serve as a precursor in the synthesis of related molecules.
2-Fluorobenzonitrile: Another compound with a similar functional group, used in various chemical syntheses.
Uniqueness
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is unique due to its bicyclic structure combined with the trifluoromethyl and propan-2-yloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
